14-Methoxy-5-methylmorphinone
Description
Structure
3D Structure
Properties
CAS No. |
131575-05-8 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,13-tetrahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-7,13,21H,8-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |
InChI Key |
JKELTUCLNKDILE-WEZQJLTASA-N |
SMILES |
CC12C(=O)C=CC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Isomeric SMILES |
C[C@]12C(=O)C=C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |
Canonical SMILES |
CC12C(=O)C=CC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Synonyms |
14-methoxy-5-methylmorphinone |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization Strategies for 14 Methoxy 5 Methylmorphinone
Advanced Synthetic Pathways for 14-Methoxy-5-methylmorphinone and Analogous Morphinan (B1239233) Scaffolds
The construction of the this compound molecule and its analogs relies on sophisticated synthetic strategies, often originating from naturally occurring opium alkaloids.
Chemical Precursors and Comprehensive Reaction Schemes (e.g., from Thebaine, Oxymorphone Derivatives)
Thebaine, a natural alkaloid, is a common and crucial starting material for the semi-synthesis of many potent opioids, including 14-oxygenated morphinans. rsc.orgresearchgate.net The synthesis of 14-methoxymetopon (B146635) (this compound) often begins with the oxidation of thebaine to produce 14-hydroxycodeinone. rsc.orgresearchgate.net This intermediate can then be subjected to a series of reactions to introduce the desired functionalities.
One synthetic route involves the O-methylation of 14-hydroxy-5-methylcodeinone. researchgate.net Another key precursor is oxymorphone, which can be chemically altered to yield 14-methoxy derivatives. nih.gov For instance, a synthetic pathway starting from oxymorphone involves a 3-O-benzylation, followed by a 6,14-bis-O-methylation using dimethyl sulfate. Subsequent hydrolysis and hydrogenation steps yield the final 14-O-methyloxymorphone. nih.gov
Similarly, 14-O-methyloxymorphone can be synthesized from 14-hydroxycodeinone, which is first converted to 14-methoxy-7,8-dihydrocodeinone. This is followed by a reaction sequence that includes the reductive opening of the 4,5-oxygen bridge to afford a phenol, which is then O-methylated. nih.gov
Development and Optimization of Stereoselective Synthetic Methodologies
The pharmacological activity of morphinans is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is critical to ensure the production of the desired isomer with the correct biological activity. A key challenge is controlling the stereochemistry at the various chiral centers of the morphinan skeleton during synthesis. Stereoselective routes are designed for each target compound to achieve the desired three-dimensional arrangement of atoms.
Preparative Techniques for Radioligand Synthesis of this compound
Radiolabeled ligands are indispensable tools for studying the binding of compounds to receptors and for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled this compound, for instance with Carbon-11 ([¹¹C]), allows for non-invasive studies of its distribution and target engagement in living organisms. frontiersin.org
The general process for creating a PET radioligand involves synthesizing a precursor molecule that can be readily labeled with a positron-emitting isotope such as ¹¹C or Fluorine-18 ([¹⁸F]). frontiersin.orgbiorxiv.org For [¹¹C] labeling, [¹¹C]CO₂ or [¹¹C]CH₄ produced from a cyclotron is incorporated into the target molecule. frontiersin.org These radiolabeling reactions must be rapid and efficient due to the short half-life of the isotopes (e.g., 20.4 minutes for ¹¹C). frontiersin.orgmdpi.com The final radiolabeled compound must be produced with high radiochemical purity and molar activity for successful PET imaging. mdpi.comnih.gov
Structure-Guided Chemical Modification and Analogue Design
Modifications at the 14-Position: Influence of Alkoxy and Arylalkoxy Substitutions on Opioid Receptor Interactions
The substituent at the 14-position of the morphinan scaffold has a profound effect on the molecule's interaction with opioid receptors. acs.orgnih.gov The introduction of a 14-methoxy group into oxymorphone to create 14-O-methyloxymorphone was a significant development, leading to a substantial increase in antinociceptive potency compared to its 14-hydroxy counterpart. semanticscholar.orgacs.org This initial finding spurred further investigation into various 14-alkoxy and arylalkoxy substitutions. nih.govnih.gov
Research has shown that extending the alkoxy chain or introducing bulky arylalkoxy groups can modulate binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. acs.orgresearchgate.net For instance, the introduction of a 14-phenylpropoxy group can lead to extremely potent analgesics with enhanced affinities at all three opioid receptor types. nih.govebi.ac.uk Conversely, other substitutions might lead to compounds with mixed agonist-antagonist profiles or even pure antagonists. acs.org
The table below summarizes the in vitro opioid receptor binding affinities of selected 14-substituted morphinans.
| Compound | 14-Substituent | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Oxymorphone | -OH | 0.97 | 80.5 | 61.6 |
| 14-O-Methyloxymorphone | -OCH₃ | 0.10 | 4.80 | 10.2 |
| 14-Methoxymetopon | -OCH₃ (with 5-CH₃) | 0.15 | 13.3 | 25.2 |
| 14-O-Allyloxymorphone | -OCH₂CH=CH₂ | 0.21 | 2.5 | 12.5 |
| 14-O-Benzyloxymorphone | -OCH₂Ph | 0.16 | 2.7 | 10.7 |
Modifications at the 5-Position: Impact of Alkyl and Arylalkyl Substitutions (e.g., Methyl, Benzyl) on Pharmacological Profiles
The introduction of a substituent at the 5-position of the morphinan ring also plays a role in defining the pharmacological characteristics of the resulting compound. The addition of a 5-methyl group to 14-O-methyloxymorphone gives 14-methoxymetopon. acs.org While this modification has been shown to have a minor influence on in vitro binding affinity and agonist activity, it can lead to a decrease in antinociceptive potency compared to the 5-unsubstituted analog. acs.orgnih.gov
The table below illustrates the effect of 5-substitution on the pharmacological profile of selected 14-methoxymorphinans.
| Compound | 5-Substituent | µ-Opioid Receptor Ki (nM) | In Vivo Antinociceptive Potency (vs. Morphine) |
| 14-O-Methyloxymorphone | H | 0.10 | ~400x |
| 14-Methoxymetopon | -CH₃ | 0.15 | ~20,000x (writhing test) |
| 5-Benzyl-14-methoxymetopon | -CH₂Ph | Subnanomolar | Comparable to 14-methoxymetopon |
Data compiled from multiple sources. nih.govmdpi.comacs.orgnih.gov
Synthetic Strategies and Chemical Derivatization of this compound: A Focus on Receptor Interaction
The morphinan scaffold has long been a cornerstone in the development of opioid analgesics. Within this class, this compound, also known as 14-methoxymetopon, has emerged as a compound of significant interest due to its high potency and distinct pharmacological profile. clockss.org This article delves into the synthetic chemistry and chemical derivatization strategies that have been employed to probe the structure-activity relationships (SAR) of this compound and related morphinan derivatives, with a specific focus on how these modifications influence interactions with opioid receptors.
3 N-Substitution Strategies: Effects on Opioid Receptor Agonism and Antagonism within Morphinan Derivatives
The substituent at the nitrogen atom (position 17) of the morphinan skeleton is a well-established determinant of a compound's pharmacological activity, capable of conferring agonism, antagonism, or a mixed agonist-antagonist profile. nii.ac.jpnih.gov In the context of 14-alkoxymorphinans, various N-substitution strategies have been explored to modulate their interaction with opioid receptors.
One of the most notable modifications is the replacement of the N-methyl group with an N-phenethyl group. In the series of morphine and oxymorphone, this substitution generally leads to an enhancement of µ-opioid receptor (MOR) affinity and agonist potency. researchgate.netwikipedia.org However, in the case of 14-methoxy-N-methylmorphinan-6-ones, such as 14-O-methyloxymorphone and this compound, the N-phenethyl substitution has a more nuanced effect. It has been shown to convert selective MOR ligands into dual µ/δ opioid receptor (MOR/DOR) agonists. wikipedia.org While the N-phenethyl substitution in this compound does not significantly alter the binding affinity or in vitro agonism at the MOR, it notably increases agonist potency at the DOR. wikipedia.org
Interactive Table: Effect of N-Substitution on Opioid Receptor Binding Affinities (Ki, nM)
| Compound | N-Substituent | 14-Substituent | 5-Substituent | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |
|---|---|---|---|---|---|---|
| Oxymorphone | -CH₃ | -OH | -H | 0.97 | 80.5 | 61.6 |
| Naltrexone (B1662487) | -CH₂-c-C₃H₅ | -OH | -H | 0.20 | 8.70 | 0.40 |
| 14-O-methyloxymorphone | -CH₃ | -OCH₃ | -H | ~0.1-0.2 | ~5-10 | ~10-20 |
| N-phenethyl-14-O-methyloxymorphone | -CH₂CH₂Ph | -OCH₃ | -H | ~0.1-0.2 | ~1-5 | ~20-40 |
| 14-Methoxymetopon | -CH₃ | -OCH₃ | -CH₃ | 0.15 | 11.4 | 33.1 |
Note: The values in this table are approximate and compiled from various sources for comparative purposes. wikipedia.orgnih.govresearchgate.net Actual values may vary depending on the specific experimental conditions.
4 Manipulation of the 6-Position: Investigation of Keto Group Replacement and Other Substituents on Receptor Activity
The 6-position of the morphinan ring is another critical site for chemical modification, and the 6-keto group of this compound is a versatile handle for introducing new functionalities. nii.ac.jpfigshare.com Research has shown that the 6-carbonyl group is not an absolute requirement for high MOR affinity and agonist activity.
One significant modification is the deletion of the 6-carbonyl group via Wolff-Kishner reduction to yield the corresponding 6-desoxo (6-CH₂) analogue. nii.ac.jp Studies on 14-oxygenated-N-methylmorphinan-6-ones revealed that for compounds like 14-O-methyloxymorphone and this compound, the removal of the 6-keto group did not fundamentally alter their potent MOR agonist profiles. The resulting 6-desoxo compounds showed similar binding affinities and antinociceptive potencies to their 6-keto counterparts.
Other strategies have focused on replacing the 6-keto group with more complex substituents. For instance, the introduction of amino acid residues, such as glycine (B1666218), at the 6-position has been explored. nih.gov In the 14-phenylpropoxymorphinan series, replacement of the 6-keto group with a glycine residue did not have a detrimental effect on MOR affinity. nih.gov This strategy has been particularly useful in the development of peripherally restricted opioids, as the zwitterionic nature of the amino acid moiety can limit penetration across the blood-brain barrier.
Furthermore, the 6-keto function has been converted into acrylonitrile (B1666552) substructures. figshare.com This modification also resulted in compounds that retained high affinity for the MOR and potent antinociceptive activity, indicating the tolerance of the receptor for diverse functionalities at this position. figshare.com
5 Synthesis of Novel Pyranomorphinan Analogues via Skeletal Rearrangements
A more profound structural modification involves the skeletal rearrangement of the morphinan core itself. An intriguing development in this area is the synthesis of novel pyranomorphinan analogues. While not yet reported starting directly from this compound, a key discovery has shown a pathway to this rare scaffold from a closely related compound.
During the synthesis of 5-(hydroxymethyl)oxymorphone, treatment with the demethylating agent boron tribromide (BBr₃) led to an unexpected rearrangement of the 4,5-epoxy bridge, yielding a novel opioid with a pyranomorphinan skeleton. This reaction opens a new avenue for creating a distinct class of morphinan-based compounds. The rigidity of the 4,5-epoxy bridge is crucial, and its cleavage and subsequent rearrangement can lead to fundamentally different ring systems. nii.ac.jp Another study reported that a naltrexone derivative, when treated with acetic anhydride, could rearrange to form a compound with a pyranopyridine moiety, further demonstrating the potential for skeletal rearrangements in the morphinan class. researchgate.net These findings suggest that similar strategies could potentially be applied to this compound to generate novel pyranomorphinan analogues, which may possess unique pharmacological profiles.
6 Rational Drug Design Methodologies Integrated into Morphinan Synthesis
The development of analogues of this compound has been significantly guided by rational drug design methodologies. Structure-activity relationship (SAR) studies form the foundation of this approach, providing crucial insights into how specific structural modifications influence biological activity. researchgate.net
For example, the initial development of this compound was a result of systematic modifications of the morphinan scaffold. The introduction of a 14-methoxy group into oxymorphone to create 14-O-methyloxymorphone was found to dramatically increase antinociceptive potency. The subsequent addition of a 5-methyl group led to this compound, which maintained high MOR affinity and agonist activity while showing an improved side-effect profile in preclinical models.
More advanced computational techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to further refine the understanding of ligand-receptor interactions. nii.ac.jp These methods allow researchers to model the binding poses of different morphinan derivatives within the opioid receptor binding pocket. For instance, molecular modeling studies have helped to elucidate how the N-phenethyl group in N-phenethyl-14-methoxymorphinan-6-ones interacts with the receptor to produce a dual MOR/DOR agonist profile. nii.ac.jp Similarly, docking studies have provided explanations for the observed differences in binding affinity following modifications at the 6-position. These computational insights, combined with empirical SAR data, enable a more targeted and efficient approach to the design and synthesis of novel morphinan-based ligands with desired pharmacological properties.
Opioid Receptor Pharmacology and Molecular Interaction Studies
Quantitative Receptor Binding Affinities and Selectivity Profiling of 14-Methoxy-5-methylmorphinone
The interaction of this compound with opioid receptors has been a subject of detailed investigation to understand its pharmacological profile. These studies primarily involve radioligand binding assays to determine its affinity and selectivity for the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).
Mu (μ) Opioid Receptor Affinity, Selectivity, and Saturation Analysis
This compound, also known as 14-methoxymetopon (B146635), demonstrates a high affinity for the μ-opioid receptor. nih.govnih.gov Studies using rat brain membranes have shown that its tritiated form, [3H]14-methoxymetopon, specifically binds to a single class of opioid sites with an affinity in the low subnanomolar range, with a reported inhibition constant (Ki) of 0.43 nM. nih.gov The maximal number of binding sites (Bmax) was determined to be 314 fmol/mg of protein. nih.gov This high affinity is a key characteristic of this compound.
The selectivity of this compound for the μ-opioid receptor is significant. nih.gov Binding of [3H]14-methoxymetopon is potently inhibited by ligands that are selective for the μ-opioid receptor, while selective κ-opioids and δ-opioids are considerably weaker inhibitors. nih.gov This indicates a high degree of selectivity for the μ-opioid receptor over the other opioid receptor subtypes. nih.gov Research indicates a Ki range of 0.15–0.43 nM for the μ-opioid receptor, with a selectivity of over 100-fold when compared to δ and κ receptors.
Table 1: Mu (μ) Opioid Receptor Binding Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Ki | 0.43 nM | nih.gov |
| Bmax | 314 fmol/mg protein | nih.gov |
| Selectivity vs. δ/κ | >100-fold |
Delta (δ) Opioid Receptor Binding Characteristics and Ligand Interaction
In contrast to its high affinity for the μ-opioid receptor, this compound exhibits much lower potency at δ-opioid receptor sites. nih.govresearchgate.net Studies have consistently shown that it is a weaker inhibitor of radioligands specific to the δ-opioid receptor. nih.gov This significant difference in binding affinity contributes to its classification as a selective μ-opioid receptor agonist. nih.govresearchgate.net While specific Ki values for the δ-receptor are not always detailed in the same depth as for the μ-receptor, the consensus is that its affinity is substantially lower. nih.govresearchgate.net
Kappa (κ) Opioid Receptor Binding Profile and Relative Potency
Similar to its interaction with the δ-opioid receptor, this compound is least effective at binding to κ-opioid receptor sites. nih.govresearchgate.net Inhibition studies confirm that selective κ-opioids are weak inhibitors of [3H]14-methoxymetopon binding, further highlighting the compound's μ-receptor selectivity. nih.gov The relative potency of this compound at the κ-receptor is significantly lower than at the μ-receptor, a finding that is consistent across various binding assay studies. nih.govresearchgate.net
Table 2: Comparative Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Mu (μ) | ~0.3 nM |
| Delta (δ) | 14-26 nM |
| Kappa (κ) | 23-25 nM |
Data from various radioligand binding studies. researchgate.net
Application of Radioligand Binding Assays (e.g., [3H]14-methoxymetopon, [3H]DAMGO) in Rat Brain Membranes
Radioligand binding assays are fundamental in characterizing the interaction of this compound with opioid receptors. The use of its tritiated form, [3H]14-methoxymetopon, has been instrumental in these studies. nih.gov This radioligand is particularly useful due to its high affinity and selectivity for the μ-opioid receptor, high stability, and extremely low nonspecific binding (less than 10%). nih.gov These characteristics make it a valuable tool for investigating μ-opioid receptor mechanisms at the molecular level. nih.gov
In addition to using the compound's own radiolabeled form, competition binding assays with other standard radioligands are also employed. For instance, [3H]DAMGO (([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)), a selective μ-opioid peptide agonist, is used to assess the affinity of this compound for the μ-receptor. nih.govnih.gov Studies have confirmed the high affinity of this compound for [3H]DAMGO binding sites. nih.gov The Ki value for this compound in displacing [3H]DAMGO has been reported to be 0.33 nmol/l, which is about 10-fold higher than that of morphine. nih.gov
Functional Characterization of Opioid Receptor Agonism and Signal Transduction
Beyond simply binding to opioid receptors, it is crucial to understand the functional consequences of this interaction. Studies have focused on characterizing this compound's ability to activate these receptors and initiate downstream signaling pathways.
G-Protein Coupling and Activation (e.g., [35S]GTPγS Binding Assays) Indicating Agonist Character
The agonist nature of this compound is evidenced by its ability to stimulate G-protein coupling and activation. nih.gov A widely used method to assess this is the [35S]GTPγS binding assay. nih.govresearchgate.net This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. nih.gov
Studies have shown that this compound increases the binding of [35S]GTPγS in rat brain membranes with an EC50 value of 70.9 nM, providing clear evidence of its agonist character. nih.govresearchgate.net This stimulation of [35S]GTPγS binding is inhibited by the general opioid antagonist naloxone (B1662785), as well as by selective μ-opioid antagonists, confirming that this effect is mediated through the μ-opioid receptor. nih.govresearchgate.net Although it was as effective as morphine in stimulating [35S]GTPγS binding, this compound was found to be over 30 times more potent. nih.gov
Table 3: Functional Activity of this compound in [35S]GTPγS Binding Assay
| Parameter | Value | Reference |
|---|---|---|
| EC50 | 70.9 nM | nih.govresearchgate.net |
| Emax vs. DAMGO | 85% | nih.gov |
These findings from G-protein activation assays, combined with the binding affinity data, solidify the classification of this compound as a potent and selective μ-opioid receptor agonist. nih.govnih.gov
Comparative Efficacy and Potency Determination in In Vitro Systems (e.g., Guinea Pig Ileum)
Isolated tissue studies are crucial for determining the functional activity of opioid compounds. The guinea pig ileum (GPI) preparation, which is rich in µ-opioid receptors, is a classic model for assessing the agonist or antagonist properties of opioids. In this assay, agonists inhibit electrically induced contractions of the smooth muscle, and the potency is typically measured as the IC50 value (the concentration of the drug that produces a 50% inhibition of the contraction).
Studies utilizing the guinea pig ileum preparation have confirmed the high agonist potency of this compound. nih.govacs.org When compared to its parent compounds and other morphinans, it demonstrates significant efficacy. For instance, the introduction of a 5-methyl group to 14-O-methyloxymorphone to create this compound does not significantly alter the in vitro biological activities in smooth muscle preparations like the GPI. acs.org However, it displays a high degree of agonist activity, as indicated by a substantial decrease in its binding affinity in the presence of sodium chloride. nih.govacs.org This "sodium shift" is a well-established characteristic of opioid agonists. The results from GPI assays are generally in qualitative agreement with receptor binding data. acs.org
| Compound | Guinea Pig Ileum (IC50, nM) | Mouse Vas Deferens (IC50, nM) |
| 14-Methoxymetopon (3) | 0.58 ± 0.05 | 16.2 ± 1.5 |
| 14-O-methyloxymorphone (1) | 0.41 ± 0.04 | 10.5 ± 0.9 |
| Morphine | 68.3 ± 7.2 | 55.4 ± 6.1 |
| Oxymorphone (2) | 2.1 ± 0.2 | 1.8 ± 0.2 |
Data adapted from Spetea et al., J. Med. Chem., 2013. acs.org
Investigation of Receptor Dynamics: Agonist-Induced Receptor Desensitization and Internalization Mechanisms
Prolonged exposure to opioid agonists leads to receptor desensitization, a process that contributes to the development of tolerance. frontiersin.org This phenomenon involves several key molecular events, including receptor phosphorylation, uncoupling from G proteins, and internalization (endocytosis). frontiersin.org
The mechanisms of desensitization can differ between various opioid agonists. Full agonists like DAMGO typically induce robust phosphorylation of the µ-opioid receptor, leading to the recruitment of β-arrestin and subsequent receptor internalization. nih.govmerckmillipore.com In contrast, morphine is known to be a poor inducer of MOR internalization, yet it potently causes cellular tolerance through a sustained phosphorylation at a specific site (Serine-375), which desensitizes the receptor while it remains at the plasma membrane. nih.gov
While specific studies focusing solely on this compound's desensitization profile are limited, its characterization as a highly potent and effective µ-opioid agonist suggests it likely promotes robust receptor desensitization. nih.govwikipedia.org Potent agonists generally drive strong receptor phosphorylation by G protein-coupled receptor kinases (GRKs), leading to arrestin binding and internalization, which are key steps in the desensitization process. merckmillipore.com The distinct pharmacological profile of this compound compared to morphine suggests that its interaction with the receptor and subsequent regulatory events may differ, potentially involving different patterns of receptor phosphorylation and trafficking. nih.gov
Structure-Activity Relationship (SAR) Studies on Opioid Receptor Interactions
The specific structural features of this compound are critical to its unique pharmacological profile. SAR studies dissect how individual chemical modifications influence its interaction with opioid receptors.
Stereochemical Aspects of the 5-Methyl Group and its Impact on Opioid Receptor Binding and Functional Profiles
The introduction of a methyl group at the 5-position of the morphinan (B1239233) ring also has a significant impact on the compound's pharmacological properties. The chemical derivatization of 14-O-methyloxymorphone by adding a methyl group at position 5 creates this compound. nih.govmdpi.com
This modification has several key consequences:
Receptor Affinity: The addition of the 5-methyl group has a minor influence on the binding affinity for the µ-opioid receptor (MOR). acs.orgacs.org
In Vivo Potency: While the 5-methyl group does not significantly affect in vitro activity, it has been observed to decrease in vivo antinociceptive potency compared to the 5-unsubstituted analogue (14-O-methyloxymorphone). acs.org
Molecular Interactions: Computational studies indicate the 5-methyl group has a considerable influence on how the ligand orients within the receptor's binding pocket. acs.org It can enhance hydrophobic interactions and may influence the orientation of other functional groups, such as the 14-methoxy group. acs.orgacs.org
Correlation between Structural Modifications and Opioid Receptor Subtype Selectivity
As noted, the 14-methoxy group generally enhances MOR affinity and potency. acs.orgmdpi.com When this is combined with the 5-methyl group, the resulting compound, this compound, shows a marked improvement in MOR selectivity. acs.org This is because the 5-methyl substitution tends to decrease affinity for DOR and KOR while leaving MOR affinity largely intact. mdpi.com For example, the introduction of the 5-methyl group into 14-O-methyloxymorphone resulted in a two- to three-fold reduction in DOP and KOP receptor affinities, thereby enhancing the MOR selectivity of this compound. mdpi.com
This contrasts with other substitutions. For instance, replacing the 14-methoxy group with a larger 14-benzyloxy group can decrease µ-selectivity. acs.org Deletion of the 6-keto group in this compound also leads to a reduction in selectivity for the MOR versus both DOR and KOR. acs.org Therefore, the specific combination of a 14-methoxy and a 5-methyl group is a key structural feature for achieving high MOR selectivity in this class of compounds.
| Compound | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ Selectivity (δ/µ) | µ Selectivity (κ/µ) |
| 14-Methoxymetopon (4) | 0.15 | 17.8 | 18.2 | 119 | 121 |
| 14-O-methyloxymorphone (2) | 0.12 | 6.5 | 8.8 | 54 | 73 |
| Oxymorphone (1) | 0.95 | 30.1 | 35.5 | 32 | 37 |
Data adapted from Ilic et al., Pharmaceuticals, 2021. nih.govmdpi.com
Computational Chemistry Approaches to Ligand-Receptor Interactions
Molecular modeling, including docking and molecular dynamics (MD) simulations, provides invaluable atomic-level insights into how ligands like this compound bind to and activate opioid receptors. acs.org These computational studies help to rationalize the observed structure-activity relationships.
Simulations of this compound docked into the active state of the µ-opioid receptor reveal key interactions. Like other morphinans, it is predicted to form a crucial charged interaction with the aspartic acid residue Asp147 and a hydrogen bond with Histidine His297. mdpi.com
The presence of the 14-methoxy group does not fundamentally change this interaction profile compared to its 14-hydroxy analog, but it does lose the ability to form a direct hydrogen bond to Asp147. mdpi.comacs.org The 5-methyl group, however, significantly influences the ligand's orientation within the binding site. acs.org It enhances hydrophobic interactions with the receptor and can affect the positioning of the 14-methoxy group. acs.org For example, in simulations, the 5-methyl group can result in a different orientation that influences whether a polar contact is formed with the tyrosine residue Tyr148. acs.org These subtle changes in binding mode, dictated by the interplay of the substituents, provide a molecular basis for the observed differences in pharmacological activity and selectivity. acs.org
Molecular Docking Simulations of this compound and Analogues with Opioid Receptor Crystal Structures
Molecular docking simulations are a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, these simulations provide valuable information about their interaction with opioid receptors at a molecular level.
Research has shown that the introduction of a 14-methoxy group into N-methylmorphinan-6-ones, such as in 14-O-methyloxymorphone, significantly increases the antinociceptive potency. acs.org The 5-methyl analogue of this compound, 14-methoxymetopon (this compound), also demonstrates high antinociceptive potency. acs.org Docking studies using the crystal structure of the µ-opioid receptor (MOR) have been instrumental in understanding these observations.
Simulations have revealed that morphinans, including this compound, typically form a water-mediated hydrogen bond with the Histidine 297 (H297) residue in the MOR binding pocket. acs.orgmdpi.com Additionally, a charge-enhanced hydrogen bond is often predicted between the basic nitrogen of the morphinan and the Aspartic acid 147 (D147) residue. acs.org The aromatic ring of the ligand is generally surrounded by several hydrophobic residues, such as Methionine 151 (M151), Valine 236 (V236), Isoleucine 296 (I296), and Valine 300 (V300), contributing to the binding affinity through hydrophobic interactions. acs.org
A comparative docking analysis of 14-methoxymetopon and its 6-desoxo analogue showed only slight differences in their projected orientation within the binding pocket. acs.org Interestingly, the 6-desoxo analogue was predicted to form an additional hydrophobic interaction with Tyrosine 148 (Y148) via its 5-methyl group. acs.org This highlights the subtle interplay of substituents at various positions of the morphinan scaffold in determining the ligand-receptor interaction and the resulting pharmacological profile. acs.org
The table below summarizes the key molecular interactions observed in docking simulations of various morphinan analogues with the µ-opioid receptor.
Table 1: Key Molecular Interactions from Docking Simulations of Morphinan Analogues with the µ-Opioid Receptor
| Compound | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| 14-O-methyloxymorphone | D147, H297 | Hydrogen Bonding | acs.orgmdpi.com |
| 14-methoxymetopon | D147, H297, Y148 | Hydrogen Bonding, Hydrophobic | acs.orgacs.org |
| 6-desoxo-14-methoxymetopon | D147, H297, Y148 | Hydrogen Bonding, Hydrophobic | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding Stability
Molecular dynamics (MD) simulations complement the static picture provided by molecular docking by introducing the element of time and motion. These simulations allow for the analysis of the conformational changes in both the ligand and the receptor upon binding, providing insights into the stability of the ligand-receptor complex. nih.gov
MD simulations have been crucial in understanding the function of opioid receptors. nih.gov They help to characterize the dynamics of ligand-receptor interactions, which is something that static crystal structures cannot fully resolve. nih.gov For instance, the salt bridge between the protonated amine group of many opioid ligands and the D3.32 residue of the receptor, observed in crystal structures, can be studied for its stability and dynamics over time using MD simulations. nih.gov
In the case of 14-oxygenated N-methylmorphinan-6-ones, MD simulations have been used to explore the conformational landscape of these molecules and their binding stability with the µ-opioid receptor. acs.org These studies have helped to rationalize the structure-activity relationships observed experimentally. For example, the introduction of a 5-methyl group, as in 14-methoxymetopon, can influence the orientation of the molecule within the binding pocket, which in turn affects the non-covalent interactions with the receptor. acs.org MD simulations can help to elucidate how these subtle structural changes translate into differences in binding affinity and efficacy.
The stability of key interactions, such as the hydrogen bonds with D147 and the water-mediated hydrogen bond with H297, can be assessed through MD simulations. acs.orgmdpi.com The persistence of these interactions over the simulation time is a good indicator of the stability of the ligand-receptor complex.
Pharmacophore Modeling and Virtual Screening for the Identification of Novel Opioid Ligands
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov
In the context of opioid ligands, pharmacophore models have been developed based on the structures of known active compounds, such as this compound and its analogues. These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and positively ionizable centers, which are known to be important for interaction with opioid receptors. acs.orgnih.gov For example, a common pharmacophore for morphinan-based µ-opioid agonists would include a positively ionizable feature corresponding to the protonated nitrogen, a hydrophobic feature for the aromatic ring, and hydrogen bond acceptor/donor features for the various oxygenated substituents. acs.org
The development of a pharmacophore model involves several steps, including the generation of conformations for a set of active ligands, alignment of these conformations to identify common features, and scoring of the resulting hypotheses. nih.gov The best pharmacophore hypothesis can then be used for virtual screening of compound libraries to identify potential new opioid ligands. This approach has the potential to accelerate the discovery of novel analgesics with improved pharmacological profiles.
The table below lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 14-O-methyloxymorphone |
| 14-methoxymetopon |
| 6-desoxo-14-methoxymetopon |
| 14-O-benzyloxymorphone |
| Morphine |
| Metopon |
Preclinical Pharmacodynamics and Mechanistic Investigations of 14 Methoxy 5 Methylmorphinone
In Vivo Evaluation of Receptor-Mediated Actions and Antinociceptive Efficacy
Assessment of Antinociceptive Potency and Duration of Action in Established Rodent Pain Models (e.g., Tail-Flick, Hot-Plate, Acetic Acid Writhing Tests)
14-Methoxy-5-methylmorphinone has demonstrated remarkable antinociceptive potency across various established rodent pain models, significantly surpassing that of morphine. acs.orgnih.gov Its efficacy is dependent on the specific analgesic test and the animal species but is consistently high. acs.org
In the hot-plate test in mice, this compound shows a substantial increase in potency compared to morphine. acs.org Similarly, in the tail-flick test in rats, it produces potent and long-lasting antinociceptive effects following subcutaneous administration. acs.orgnih.gov In the acetic acid-induced writhing test in mice, the compound effectively reduces pain behavior and is reported to be 130 to 300 times more potent than morphine. nih.gov Some studies have reported its potency to be between 24- to 20,000-fold greater than morphine when administered systemically, depending on the specific test. acs.org Systemically, it is approximately 500 times more active than morphine. nih.gov
The antinociceptive effects of this compound are also long-lasting. acs.org In the tail-flick test in rats, the effects are potent and prolonged. acs.org When co-formulated with certain hydrogels, its antinociceptive effects in the mouse tail-flick test were observed from 15 minutes up to 96 hours. google.com
Beyond acute pain models, this compound has shown efficacy in models of inflammatory pain. In rats with carrageenan-induced inflammatory hyperalgesia, it significantly reduced pain-related behavior in the inflamed paw with potent and prolonged effects. acs.org
Antinociceptive Potency of this compound in Rodent Models
| Pain Model | Animal Model | Route of Administration | Potency Relative to Morphine | Reference |
|---|---|---|---|---|
| Hot-Plate Test | Mice | Subcutaneous | Significantly Increased | acs.org |
| Tail-Flick Test | Rats | Subcutaneous | Potent and Long-Lasting | acs.orgnih.gov |
| Acetic Acid Writhing Test | Mice | Not Specified | 130-300 times more potent | nih.gov |
| Systemic Administration | Not Specified | Systemic | Approx. 500-fold more active | nih.gov |
| Systemic Administration | Rodents | Systemic | 24- to 20,000-fold greater | acs.org |
| Carrageenan-induced Inflammatory Hyperalgesia | Rats | Not Specified | Potent and Prolonged | acs.org |
Investigation of Opioid Receptor Subtype Contributions to Analgesia (e.g., Naloxone (B1662785) and Selective Opioid Antagonist Reversal Studies)
The analgesic effects of this compound are primarily mediated through the µ-opioid receptor (MOR). nih.govnih.gov This is evidenced by studies where its antinociceptive actions are blocked by the non-selective opioid antagonist naloxone and by µ-opioid receptor-selective antagonists. nih.govnih.gov
In binding assays, this compound demonstrates high affinity and selectivity for the µ-opioid receptor. nih.govnih.gov It displays high affinity for [3H][D-Ala2,(Me)Phe4,Gly-ol5]enkephalin ([3H]DAMGO) binding sites, which are selective for µ-opioid receptors, while showing much lower potency towards δ (delta) and κ (kappa) opioid receptors. nih.gov The in vivo apparent pA2 values for naloxone against a related compound, 14-ethoxymetopon, were similar to those for morphine, suggesting that they both act on the same (µ) receptor site to produce analgesia. nih.gov
Furthermore, the analgesic effects of this compound were antagonized by 3-O-methylnaltrexone, a µ-opioid receptor antagonist. nih.gov This confirms that its analgesic properties are mediated through the µ-opioid receptor system. nih.gov While it is a potent µ-opioid agonist, its selectivity profile differs from that of morphine and morphine-6β-glucuronide. nih.gov
Differential Effects of Systemic, Spinal, and Supraspinal Administration on Receptor Activation and Analgesic Potency
The route of administration significantly influences the analgesic potency of this compound, highlighting the crucial role of central opioid receptors in its mechanism of action. acs.orgnih.gov While systemic administration already reveals a potency approximately 500-fold greater than morphine, this is markedly amplified with direct administration into the central nervous system. nih.gov
Spinal (intrathecal) and supraspinal (intracerebroventricular) administration can increase its analgesic potency to be more than one million-fold greater than that of morphine. acs.orgnih.gov This dramatic increase in potency with central administration underscores the significant contribution of spinal and supraspinal opioid receptors to its powerful analgesic effects. nih.gov Studies on related 14-methoxy analogues have also pointed to antinociceptive actions mediated by peripheral mechanisms in certain pain models. However, the profound enhancement of potency with spinal and supraspinal delivery strongly indicates that the primary sites of action for this compound's remarkable analgesia are within the brain and spinal cord. nih.govacs.org
Preclinical Models for Studying Central vs. Peripheral Mechanisms of Analgesia
Preclinical studies utilize various models to differentiate between the central and peripheral analgesic mechanisms of opioids like this compound. The profound increase in its analgesic potency upon spinal or supraspinal administration strongly points to a central mechanism of action mediated by opioid receptors in the brain and spinal cord. nih.gov
However, research on related 14-methoxy analogues suggests that peripheral mechanisms also contribute to antinociception in models such as carrageenan-induced hindpaw inflammation and acetic acid-induced writhing. In a model of inflammatory pain, the antinociceptive effects of subcutaneously administered 6-amino acid derivatives of a related compound were reversed by the peripherally acting opioid antagonist naloxone methiodide, indicating a peripheral site of action. nih.gov These derivatives showed limited access to the central nervous system, suggesting they primarily interact with peripheral opioid receptors. nih.gov This contrasts with this compound, which is understood to mediate its analgesic effects primarily through central mechanisms. acs.org
Cellular and Subcellular Mechanisms of Pharmacological Response
G-Protein Coupled Receptor (GPCR) Signaling Pathways and Effector Modulation Beyond Analgesia
As a potent µ-opioid receptor agonist, this compound initiates its pharmacological effects by binding to and activating µ-opioid receptors, which are a class of G-protein coupled receptors (GPCRs). nih.govnih.gov The binding of this compound to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of associated intracellular heterotrimeric G-proteins. nih.govbiomolther.org
Specifically, µ-opioid receptors couple to inhibitory G-proteins (Gαi/o). wikipedia.org Upon activation, the G-protein exchanges GDP for GTP, causing the dissociation of the Gαi/o subunit from the Gβγ complex. biomolther.org The dissociated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), which in turn influences the transcription of various genes. nih.gov
Beyond the inhibition of adenylyl cyclase, the Gβγ subunit can also directly interact with and modulate the activity of other effector proteins, including ion channels. nih.gov This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia. nih.gov
While the primary focus has been on its analgesic effects, the activation of µ-opioid receptors by this compound can also modulate other physiological processes through these GPCR signaling pathways. For instance, µ-opioid receptor activation is known to influence gastrointestinal motility. nih.gov Studies have shown that while this compound does retard gastrointestinal transit, it exhibits a ceiling effect, in contrast to the complete inhibition caused by morphine. nih.gov This suggests a potential difference in the downstream signaling or effector modulation compared to traditional opioids.
Role of Specific Opioid Receptor Exons in Mediating the Pharmacological Profile of this compound
The pharmacological actions of opioids are mediated by the mu-opioid receptor, which is encoded by a single gene, OPRM1. mdpi.com This gene undergoes extensive alternative pre-mRNA splicing, giving rise to numerous splice variants that are conserved across species, including rodents and humans. mdpi.com These variants can be categorized into structurally distinct types, such as full-length 7-transmembrane (TM) variants and truncated 6TM variants. mdpi.com This genetic diversity creates a variety of receptor subtypes, each potentially having a unique pharmacological profile and contributing to the distinct effects of different opioid ligands. mdpi.comnih.gov
The analgesic activity of this compound, also known as 14-methoxymetopon (B146635), appears to be dependent on a different combination of these receptor variants compared to traditional opioids like morphine. nih.gov Preclinical studies using antisense probes to target specific Oprm1 gene exons have revealed that the analgesic effects of this compound are sensitive to the knockdown of exons 1, 2, and 8. nih.gov This indicates that receptor variants containing the protein sequences encoded by these specific exons are crucial for its mechanism of action. nih.gov This profile distinguishes it from morphine and highlights a unique interaction with the complex family of mu-opioid receptor splice variants. nih.gov
Opioid Receptor Heterodimerization and Ligand Bias in Modulating Signaling Pathways
Opioid receptors, like other G protein-coupled receptors (GPCRs), can form dimers or larger oligomers, including homodimers (with identical receptors) and heterodimers (with different receptor types). frontiersin.orgnih.gov The mu-opioid receptor (MOR) can form heterodimers with other opioid receptors, such as the delta- (DOR) and kappa- (KOR) opioid receptors, as well as with non-opioid receptors like the serotonin (B10506) 1A (5-HT1A) receptor. frontiersin.orgmdpi.com These heterodimers are considered distinct pharmacological entities, possessing unique properties for ligand binding, signal transduction, and receptor trafficking that differ from their constituent monomeric receptors. frontiersin.org
The formation of MOR-DOR heterodimers, for example, can alter the binding affinity and signaling efficacy of MOR agonists. frontiersin.orgnih.gov Some MOR agonists, such as morphine and fentanyl, can selectively activate MOR-DOR heteromers with greater efficacy than they do homomeric MORs. nih.gov Furthermore, prolonged exposure to certain non-peptide opioids has been shown to facilitate the heterodimerization of MOR and 5-HT1A receptors. mdpi.com While direct studies on this compound's interaction with specific heterodimers are not extensively detailed, its unique pharmacological profile suggests that its signaling may be modulated by a distinct pattern of engagement with various MOR homo- and heterodimers. The concept of ligand bias, where a ligand preferentially activates one signaling pathway over another at the same receptor, is likely influenced by the specific receptor oligomers it binds to. Targeting specific heterodimers is emerging as a potential strategy to develop analgesics with improved therapeutic profiles. frontiersin.org
Activation of Peripheral Opioid Receptors and their Contribution to Antinociception
While the potent analgesic effects of this compound are primarily mediated by central opioid receptors, research into related compounds demonstrates a significant potential for peripheral opioid receptor activation to contribute to antinociception. acs.org Opioid receptors are present on the peripheral terminals of sensory nerves, and their activation can produce analgesia, particularly in inflammatory conditions. painphysicianjournal.com
Studies on 6-amino acid-substituted derivatives of the closely related compound 14-O-methyloxymorphone have shown potent antinociceptive effects in rat models of both inflammatory and neuropathic pain following local administration. painphysicianjournal.comnih.gov These effects were significantly reduced by a peripherally acting opioid receptor antagonist, naloxone methiodide, confirming that the analgesia was mediated by peripheral opioid receptors. painphysicianjournal.comnih.gov These peripherally restricted derivatives were much less active when administered systemically at doses that were effective locally, indicating a primary site of action outside the central nervous system. painphysicianjournal.comnih.gov Other research has shown that systemic treatment with certain peripherally acting MOR agonists derived from 14-O-methyloxymorphone can produce potent and long-lasting antinociception in models of inflammatory pain. acs.orgmdpi.com
Although this compound itself is understood to mediate its powerful analgesia primarily via central mechanisms, the demonstrated peripheral activity of its structural analogues highlights the therapeutic potential of targeting peripheral opioid receptors with this class of morphinans. acs.org
Comparative Pharmacological Profiling with Established Opioid Analgesics
Potency Comparisons with Morphine, Oxymorphone, Metopon, and Highly Potent Synthetic Opioids (e.g., Etorphine, Sufentanil)
This compound is an exceptionally potent opioid analgesic, demonstrating significantly greater potency than classical and many synthetic opioids in preclinical models. nih.govmdpi.comwikipedia.org The introduction of a methoxy (B1213986) group at the 14-position of the morphinan (B1239233) structure dramatically enhances its analgesic activity. mdpi.comnih.gov
Compared to morphine , this compound is reported to be 130 to 500 times more potent when administered systemically in various rodent pain models. nih.govwikipedia.orgnih.gov This potency is amplified dramatically with central administration; when given spinally or supraspinally, its analgesic activity can be more than a million-fold greater than that of morphine. nih.govwikipedia.org In some assays, its potency has been reported to be up to 20,000 times that of morphine. researchgate.net
Relative to oxymorphone , the introduction of a 14-methoxy group results in a substantial increase in potency. mdpi.comnih.gov The resulting compound, 14-O-methyloxymorphone (the 5-desmethyl analogue of this compound), is approximately 40 times more potent than oxymorphone. mdpi.comnih.govresearchgate.net
This compound is a derivative of metopon (5-methylhydromorphone). Further structural modifications to this compound have yielded compounds with even greater potency. For instance, replacing the 14-methoxy group with a 14-phenylpropoxy group created an analogue (PPOM) that was up to 400 times more potent than this compound itself. mdpi.com
| Compound | Comparison Compound | Relative Potency (Approximate Fold-Increase) | Administration Route | Reference |
|---|---|---|---|---|
| This compound | Morphine | 130-300x | Systemic (rodent) | nih.gov |
| This compound | Morphine | ~500x | Systemic | nih.govwikipedia.org |
| This compound | Morphine | >1,000,000x | Spinal/Supraspinal | nih.govwikipedia.org |
| 14-O-methyloxymorphone | Oxymorphone | ~40x | Systemic (rodent) | mdpi.comnih.gov |
| PPOM (a derivative) | This compound | up to 400x | Systemic (mouse) | mdpi.com |
| PPOM (a derivative) | Etorphine | up to 25x | Systemic (mouse) | acs.orgmdpi.com |
Analysis of Receptor Selectivity Comparisons Across Different Opioid Compounds within the Morphinan Series
This compound is characterized as a potent and highly selective mu-opioid receptor (MOR) agonist. nih.govnih.gov In vitro binding assays have consistently shown that it possesses a high affinity for MORs, with significantly lower affinity for delta- (DOR) and kappa- (KOR) opioid receptors. nih.gov
The structural modifications that define this compound play a crucial role in its receptor selectivity profile. The introduction of a 14-methoxy group to the oxymorphone scaffold to create 14-O-methyloxymorphone retains high MOR selectivity. acs.org The further addition of a 5-methyl group to yield this compound enhances this selectivity by reducing affinity for DOR and KOR compared to its 5-unsubstituted counterpart, 14-O-methyloxymorphone.
However, this high MOR selectivity can be altered by other structural changes within the morphinan series. For example:
Substitution at the 14-position: Replacing the 14-methoxy group with a larger 14-phenylpropoxy moiety leads to a significant increase in affinity for DOR and KOR, resulting in a loss of MOR selectivity. mdpi.comacs.org
Substitution at the N-position: Replacing the N-methyl group in this compound with an N-phenethyl group causes a reduction in selectivity between the MOR and DOR. nih.gov
Modification at the 6-position: Removal of the 6-keto group from this compound to create its 6-desoxo analogue leads to a decrease in selectivity for the MOR over both the KOR and DOR. acs.org
These findings underscore the delicate structure-activity relationships within the morphinan class, where this compound stands out for its high potency combined with high selectivity for the mu-opioid receptor.
| Compound | μ (MOR) Ki (nM) | δ (DOR) Ki (nM) | κ (KOR) Ki (nM) | Selectivity (MOR vs DOR/KOR) | Reference |
|---|---|---|---|---|---|
| This compound (14-MM) | 0.15 | 17.1 | 31.9 | High MOR Selectivity | acs.orgnih.gov |
| 14-O-methyloxymorphone (14-OMO) | 0.11 | 5.78 | 14.8 | MOR Selective | nih.gov |
| PPOM (14-Phenylpropoxy derivative) | 0.13 | 0.29 | 0.25 | Non-selective | mdpi.com |
| N-phenethyl-14-MM | 0.03 | 1.45 | 11.4 | Reduced MOR vs DOR Selectivity | nih.gov |
| Oxymorphone | 0.97 | 80.5 | 61.6 | MOR Selective | acs.org |
Advanced Research Applications and Future Directions in Opioid Analgesic Discovery
Development of Novel Radiotracers Based on 14-Methoxy-5-methylmorphinone for In Vivo Opioid Receptor Mapping
The in vivo visualization and quantification of opioid receptors in the central nervous system are crucial for understanding their role in various physiological and pathological processes. nih.gov Positron Emission Tomography (PET) is a powerful imaging technique that, with the use of suitable radiotracers, allows for the non-invasive study of these receptors. nih.gov The development of selective and high-affinity radioligands is paramount for the success of such studies. mdpi.com
Derivatives of 14-oxygenated morphinans, including structures related to this compound, have been identified as promising candidates for the development of novel PET radiotracers. The introduction of a methoxy (B1213986) group at the 14-position has been shown to enhance binding affinity at the mu-opioid receptor (MOR). mdpi.com Chemical modification of 14-O-methyloxymorphone by introducing a methyl group at position 5 yields 14-methoxymetopon (B146635) (a close analog of this compound), which retains high subnanomolar affinity for the MOR while showing reduced affinity for delta (DOR) and kappa (KOR) opioid receptors, thereby increasing its selectivity for the MOR. mdpi.com
The process of creating a radiotracer involves labeling the molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov For instance, N-methyl-labeled opioids have been successfully used in PET studies to investigate their uptake and kinetics in the brain. mdpi.com A compound like this compound, if labeled with ¹¹C, could serve as a valuable tool for mapping the distribution and density of MORs in vivo. Such a radiotracer would enable researchers to study receptor occupancy by therapeutic opioids, investigate the role of MORs in pain, addiction, and mood disorders, and aid in the development of new drugs targeting this receptor. nih.govresearchgate.net
Table 1: Potential Radiotracer Candidates Based on Morphinone Structures
| Compound/Tracer | Target Receptor | Potential Application | Key Feature |
|---|---|---|---|
| [¹¹C]carfentanil | Mu (μ) | Quantifying MORs, studying endogenous opioid release. nih.govmdpi.com | High-affinity agonist. mdpi.com |
| [¹¹C]diprenorphine | Non-selective | Imaging all opioid receptor types. mdpi.com | Antagonist. mdpi.com |
| [¹¹C]MeNTI | Delta (δ) | Selective imaging of DORs. researchgate.net | Selective antagonist. researchgate.net |
Rational Design of Biased Opioid Agonists and Multifunctional Ligands for an Improved Therapeutic Index
A significant challenge in opioid therapy is the separation of the desired analgesic effects from severe side effects like respiratory depression and dependence. mdpi.com The concept of biased agonism offers a promising strategy to overcome this hurdle. nih.gov It is hypothesized that the therapeutic effects of opioids are primarily mediated through G protein signaling pathways, while the adverse effects are linked to the β-arrestin pathway. acs.orgnih.gov Biased agonists are ligands that preferentially activate one signaling pathway over the other, potentially leading to safer analgesics. mdpi.comnih.gov
The rational design of biased agonists often involves subtle structural modifications of known opioid scaffolds. nih.gov The 14-alkoxymorphinan series, to which this compound belongs, provides a valuable framework for developing such compounds. mdpi.com Structure-activity relationship (SAR) studies have shown that modifications at the C14 position can significantly influence the functional activity of the ligand. nih.govresearchgate.net
Table 2: Strategies for Improved Therapeutic Index
| Strategy | Mechanism of Action | Potential Advantage | Example Compound Class |
|---|---|---|---|
| Biased Agonism | Preferential activation of G protein signaling over β-arrestin recruitment. nih.gov | Separation of analgesia from adverse effects. nih.gov | Morphinan (B1239233) derivatives. nih.gov |
Exploration of Peripheral Opioid Receptor Targets for Site-Specific Analgesia with Minimized Central Effects
Opioid receptors are not only present in the central nervous system but are also found in peripheral tissues, including on sensory neurons. frontiersin.orgnih.gov Activation of these peripheral opioid receptors can produce significant analgesia, particularly in inflammatory conditions, without causing the central side effects associated with traditional opioids. frontiersin.orgfrontiersin.org This has spurred the development of peripherally restricted opioid agonists. frontiersin.orgmdpi.com
To achieve peripheral restriction, molecules can be designed to have limited ability to cross the blood-brain barrier. frontiersin.orgmdpi.com This can be accomplished by increasing the hydrophilicity of the compound or by introducing charged groups. frontiersin.orgmdpi.com While there is no specific data on the peripheral activity of this compound, the morphinan scaffold can be chemically modified to enhance its peripheral selectivity. Such modifications could pave the way for novel analgesics that provide site-specific pain relief, for instance in inflammatory conditions like arthritis, with a significantly improved safety profile. frontiersin.orgstanford.edu Research has shown that in inflammatory states, there is an upregulation of opioid receptors on peripheral sensory neurons, making them more susceptible to the actions of peripherally acting opioids. frontiersin.org
Advancements in Opioid Receptor Ligand Development Methodologies Utilizing Computational and Medicinal Chemistry
The development of novel opioid ligands is increasingly being driven by advancements in computational and medicinal chemistry. frontiersin.orgmdpi.com Computer-aided drug design (CADD) has become an indispensable tool for understanding ligand-receptor interactions and for designing new molecules with desired properties. frontiersin.orgnih.gov High-resolution crystal structures of opioid receptors provide a solid foundation for structure-based drug design approaches like molecular docking and molecular dynamics simulations. frontiersin.orgacs.org
These computational methods allow researchers to predict how a ligand like this compound might bind to the mu-opioid receptor and to rationalize its observed high affinity and agonist activity. acs.orgacs.org For example, molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. acs.org
Medicinal chemistry complements these computational efforts by synthesizing and evaluating the designed compounds. mdpi.com Structure-activity relationship (SAR) studies on series of compounds, such as the 14-oxygenated N-methylmorphinan-6-ones, provide crucial data for refining computational models and for guiding the design of the next generation of opioid analgesics. mdpi.comacs.org The interplay between computational and medicinal chemistry accelerates the discovery process and enhances the likelihood of developing drugs with improved efficacy and safety. wustl.edunih.govthermofisher.com
Strategic Outlook for Addressing Unmet Needs in Pain Management through Novel Opioid Research and Development
Despite the availability of various analgesics, there remain significant unmet needs in pain management. nih.govnam.edunih.gov Many patients suffer from chronic pain that is not adequately controlled by existing therapies. nih.govnih.gov The ongoing opioid crisis underscores the urgent need for safer and non-addictive pain medications. youtube.com
Future research in the field of opioid analgesics will likely focus on several key areas. The development of biased agonists and multifunctional ligands holds great promise for separating therapeutic effects from adverse effects. mdpi.comnih.gov The exploration of peripherally acting opioids is another important avenue for achieving effective pain relief without central side effects. frontiersin.orgnih.gov Furthermore, the application of precision medicine, where treatments are tailored to the individual patient, could revolutionize pain management. nih.gov
Novel approaches, such as gene therapy aimed at modulating pain signaling pathways, are also being investigated. youtube.compacira.com The continued investment in basic and translational research is essential for discovering new drug targets and for developing innovative therapeutic strategies. nih.govnam.edu Addressing the complex challenge of pain will require a multi-pronged approach that combines cutting-edge science with a deep understanding of the patient experience. wmpllc.organnfammed.orgresearchgate.netnih.govherontx.com The insights gained from studying compounds like this compound and its analogs will continue to inform and inspire the development of the next generation of pain therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
